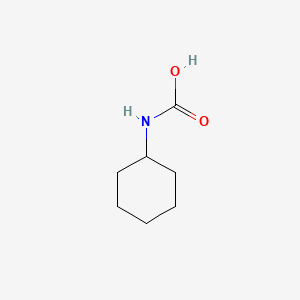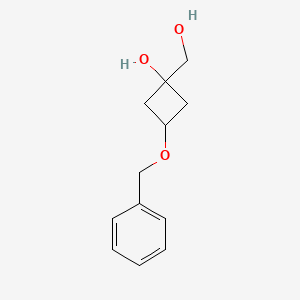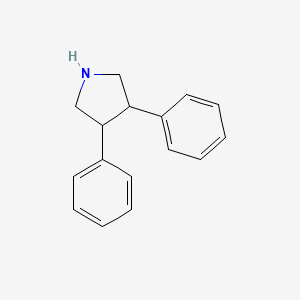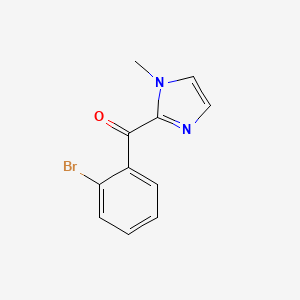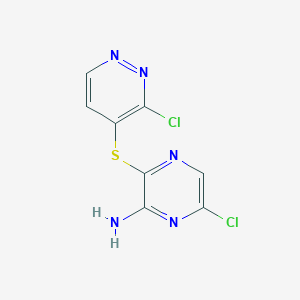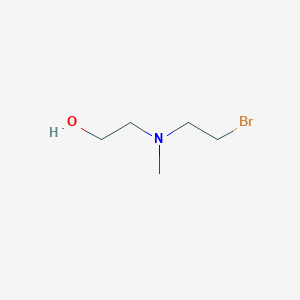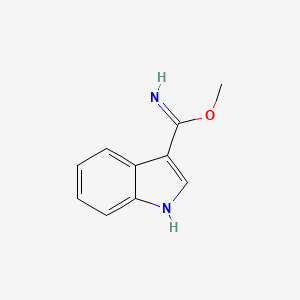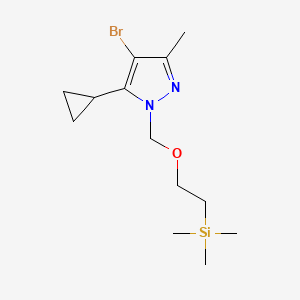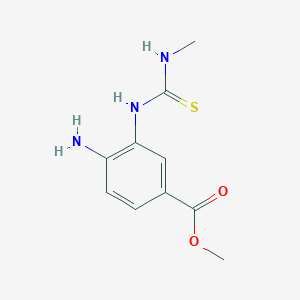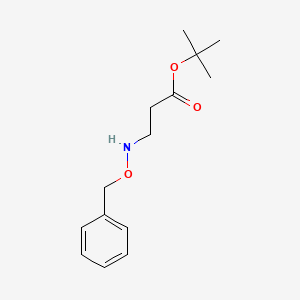
9-(Chlorodisulfanyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Chlorodisulfanyl)anthracene is a chemical compound that belongs to the class of anthracene derivatives Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chlorodisulfanyl)anthracene typically involves the chlorination of 9-anthracenethiol. This reaction can be carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chlorinating agents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the chlorodisulfanyl group can yield 9-anthracenethiol.
Substitution: The chlorodisulfanyl group can be substituted by other nucleophiles, such as amines or alcohols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 9-Anthracenethiol.
Substitution: Various anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-(Chlorodisulfanyl)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other anthracene derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 9-(Chlorodisulfanyl)anthracene and its derivatives often involves interactions with cellular components at the molecular level. For instance, in biological systems, these compounds can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorodisulfanyl group can also undergo redox reactions, generating reactive intermediates that can further interact with biomolecules.
Comparación Con Compuestos Similares
9-Anthracenethiol: Lacks the chlorodisulfanyl group but shares similar core structure and reactivity.
9,10-Dichloroanthracene: Contains chlorine atoms at the 9th and 10th positions, offering different reactivity and applications.
Anthraquinone: An oxidized form of anthracene with distinct chemical properties and uses.
Uniqueness: 9-(Chlorodisulfanyl)anthracene is unique due to the presence of the chlorodisulfanyl group, which imparts distinct reactivity and potential applications. This functional group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
51134-91-9 |
|---|---|
Fórmula molecular |
C14H9ClS2 |
Peso molecular |
276.8 g/mol |
Nombre IUPAC |
anthracen-9-ylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C14H9ClS2/c15-17-16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H |
Clave InChI |
AUWNHCIAXVCDRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SSCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


